

Application Notes and Protocols: Utilizing BI-6901 in a Murine Contact Hypersensitivity Model

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Audience: Researchers, scientists, and drug development professionals.

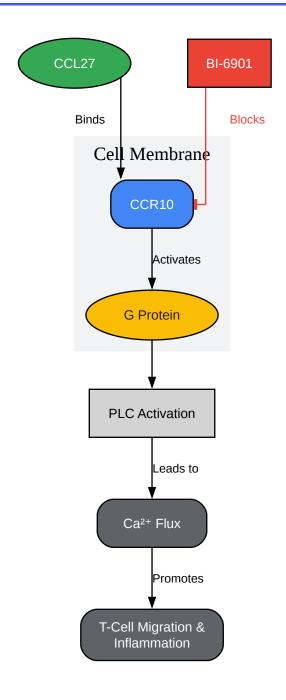
Introduction Contact hypersensitivity (CHS) is a T-cell-mediated inflammatory skin reaction that serves as a valuable experimental model for allergic contact dermatitis (ACD) in humans.[1][2] The model involves two distinct phases: a sensitization phase, where initial contact with a hapten primes the immune system, and an elicitation or challenge phase, where subsequent exposure at a different site triggers a robust inflammatory response.[3][4] Key to this response is the trafficking of immune cells to the skin, a process largely governed by chemokines and their receptors.[5]

BI-6901 is a potent and selective small molecule antagonist of the chemokine receptor CCR10. [6][7] CCR10 and its ligand CCL27 are implicated in regulating epithelial immunity and T-cell migration to the skin.[6][8] These application notes provide a detailed protocol for inducing CHS in mice using 2,4-dinitrofluorobenzene (DNFB) and outline the methodology for evaluating the therapeutic efficacy of **BI-6901** within this model.

Mechanism of Action: BI-6901

BI-6901 functions by inhibiting the chemokine receptor CCR10.[9] In the context of dermal inflammation, the chemokine CCL27 is expressed by keratinocytes and attracts CCR10-expressing T cells to the skin. By blocking the interaction between CCL27 and CCR10, **BI-6901** is expected to reduce the infiltration of pathogenic T cells into the skin during the elicitation phase of CHS, thereby mitigating the inflammatory response. **BI-6901** inhibits the CCL27-dependent calcium flux with a pIC50 of 9.0.[6][8]





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Figure 1: BI-6901 Mechanism of Action.

Experimental Protocols Murine Contact Hypersensitivity (CHS) Model

This protocol describes the induction of CHS using the hapten 2,4-dinitrofluorobenzene (DNFB). The model captures a T-cell-dependent inflammatory response.[6]



Materials:

- Mice (e.g., Balb/c)[6][8]
- 2,4-dinitrofluorobenzene (DNFB)
- Acetone and Olive Oil (4:1 vehicle)
- BI-6901
- BI-6902 (Negative Control)[6]
- Vehicle for BI-6901 (e.g., 30% Cremophor)[6]
- · Dial thickness gauge or micrometer
- Standard laboratory equipment for animal handling and injections

Protocol Steps:

Phase 1: Sensitization (Day 0)

- Anesthetize the mice.
- Shave a small area (~2 cm x 2 cm) on the abdomen of each mouse.
- Apply 25 μL of 0.5% DNFB (dissolved in acetone:olive oil 4:1) to the shaved abdominal skin.
- Allow the solution to dry completely before returning the mice to their cages.

Phase 2: Elicitation/Challenge (Day 5)

- Measure the baseline thickness of both the right and left ears of each mouse using a dial thickness gauge.
- Administer the first dose of **BI-6901**, BI-6902 (negative control), or vehicle via intraperitoneal (i.p.) injection. This is considered the 0-hour time point.[6]





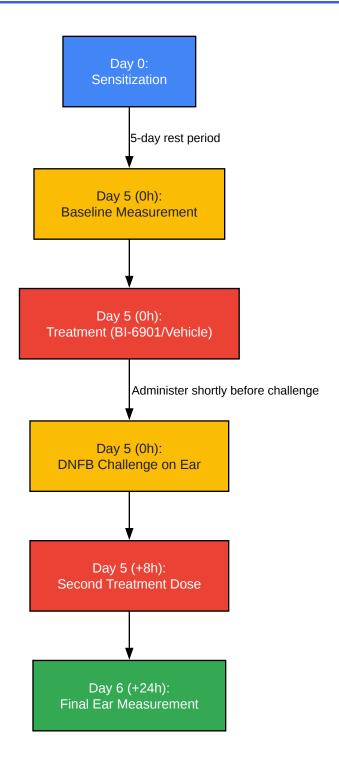


• Shortly after treatment, challenge the mice by applying 10 μ L of 0.2% DNFB solution to both sides of the right ear. The left ear remains untreated and serves as an internal control.

Phase 3: Treatment and Measurement (Day 5-6)

- Administer a second dose of **BI-6901**, BI-6902, or vehicle 8 hours after the first dose.[6][8]
- At 24 hours post-challenge, measure the thickness of both the right (challenged) and left (unchallenged) ears.
- Calculate the degree of ear swelling as follows:
 - Ear Swelling = (Thickness of right ear at 24h) (Thickness of right ear at baseline)
- The percent inhibition of inflammation can be calculated by comparing the ear swelling in the treated groups to the vehicle control group.





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Figure 2: Experimental Workflow for the CHS Model.

Application and Dosing of BI-6901



- Compound Preparation: **BI-6901** has medium solubility (38 μg/mL at pH 7).[6] A common vehicle for in vivo administration in mice is 30% Cremophor.[6]
- Administration Route: Intraperitoneal (i.p.) injection is the recommended route.[8]
- Dosage: Due to the high clearance of **BI-6901** in mice, repeated high doses are necessary to maintain adequate plasma exposure.[6][9] A dosing regimen of 100 mg/kg administered at 0 and 8 hours post-challenge has been shown to be effective.[6][8] A lower dose of 30 mg/kg has also been investigated.[6]
- Negative Control: BI-6902, the inactive optical antipode of **BI-6901**, should be used as a negative control to demonstrate the stereospecificity of CCR10 antagonism.[6][8] It should be administered using the same protocol as **BI-6901**.

Data Presentation

The following tables summarize the key characteristics and performance of BI-6901.

Table 1: In Vitro Activity of BI-6901 and Related Compounds

Compound	Assay	Target	pIC50
BI-6901 (Eutomer)	Aequorin Ca²+ flux	Human CCR10	9.0[6][8]
BI-6902 (Distomer)	Aequorin Ca²+ flux	Human CCR10	5.5[6][8]
BI-6536 (Racemate)	FLIPR Ca ²⁺ flux (hCCL27)	Human CCR10	9.4[9]
BI-6536 (Racemate)	Chemotaxis (hCCL27)	Human CCR10	9.0[6]

Data sourced from Boehringer Ingelheim's opnMe portal.[6]

Table 2: Pharmacokinetic Properties of BI-6901 in Mice



Parameter	Value
Mouse Strain	Balb/c[6][8]
Clearance (Murine Liver Microsomes)	>91% QH[6][9]
Plasma Protein Binding (Mouse)	99.0%[6][8]
Solubility (pH 7)	38 μg/mL[6][9]

QH: Liver blood flow.[6]

Table 3: In Vivo Plasma Exposure of BI-6901 in Balb/c Mice (30% Cremophor Vehicle, i.p.)

Dose (mg/kg)	Time Post-Dose	Plasma Concentration (μΜ)
30	1 hour	3.7 ± 0.4[6][8]
30	7 hours	Not Detected[6][8]
100	1 hour	7.6 ± 4.5[6][8]
100	7 hours	0.2 ± 0.2[6][8]

Data represents mean ± standard deviation.

Table 4: Efficacy of BI-6901 in DNFB-Induced Murine CHS Model

Compound	Dose (mg/kg, i.p.)	Schedule	Efficacy (% Inhibition)
BI-6901	30 - 100	0 and 8h post- challenge	Dose-dependent anti-inflammatory response[6][8]
BI-6901	(Not specified)	(Not specified)	Similar to anti-CCL27 antibody (60-85%)[6] [8]

 \mid BI-6902 \mid 100 \mid 0 and 8h post-challenge \mid No activity demonstrated[6][8] \mid



Conclusion **BI-6901** is an effective CCR10 antagonist for studying dermal inflammation in the murine DNFB-induced contact hypersensitivity model. Due to its high clearance in mice, a repeated intraperitoneal dosing schedule of 100 mg/kg is recommended to maintain sufficient plasma levels and achieve a significant anti-inflammatory effect. The use of its inactive antipode, BI-6902, as a negative control is crucial for confirming the specificity of the observed effects. This protocol provides a robust framework for researchers to investigate the therapeutic potential of CCR10 antagonism in T-cell-mediated skin diseases.

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